(4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate
CAS No.: 119478-56-7
Cat. No.: VC0002026
Molecular Formula: C17H27N3O6S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119478-56-7 |
|---|---|
| Molecular Formula | C17H27N3O6S |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |
| Standard InChI | InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1 |
| Standard InChI Key | WCDAAZJSDNCCFU-NACOAMSHSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O |
| Canonical SMILES | CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O |
Introduction
Chemical Identity and Physicochemical Properties
Meropenem trihydrate is characterized by its bicyclic β-lactam structure with a 1β-methyl group and a sulfamoylaminoethyl-pyrrolidinylthio side chain . The IUPAC name, , reflects its stereochemical complexity . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 119478-56-7 | |
| Melting Point | >110°C | |
| Solubility | Soluble in aqueous solutions | |
| pH (Reconstituted Solution) | 7.3–8.3 | |
| Stability in Elastomers | Stable for 7 days at 6.7°C |
The compound’s solubility in 5% monobasic potassium phosphate and sparing solubility in water make it suitable for intravenous formulations. Stability studies in elastomeric infusion devices demonstrate that concentrations of 6–25 mg/mL remain chemically stable for 7 days under refrigeration (6.7°C), supporting its use in outpatient parenteral antimicrobial therapy (OPAT) .
Pharmacological Profile and Antimicrobial Activity
Mechanism of Action
Meropenem trihydrate exerts bactericidal effects by irreversibly binding to PBPs, particularly PBP-2 and PBP-3 in Gram-negative bacteria, disrupting peptidoglycan cross-linking . Its 1β-methyl group confers resistance to hydrolysis by renal dehydropeptidase I, distinguishing it from imipenem .
Spectrum of Activity
Meropenem trihydrate demonstrates potent activity against:
-
Gram-negative pathogens: Pseudomonas aeruginosa (MIC₉₀: 4 μg/mL), Escherichia coli (MIC₉₀: 0.03 μM), Klebsiella pneumoniae (MIC₉₀: 0.06 μM) .
-
Gram-positive pathogens: Streptococcus pyogenes (MIC₉₀: 0.008 μM), Enterococcus faecalis (MIC₉₀: 4 μM) .
Notably, it retains activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae but is susceptible to hydrolysis by metallo-β-lactamases (e.g., NDM-1) .
Clinical Applications and Dosage Regimens
Approved Indications
Meropenem trihydrate is FDA-approved for :
-
Complicated intra-abdominal infections (cIAI)
-
Bacterial meningitis (pediatric ≥3 months)
-
Complicated skin and skin structure infections (cSSSI)
-
Febrile neutropenia
Off-Label Uses
Emerging evidence supports its use in :
-
Sepsis and septic shock (6 g/day continuous infusion)
-
Multidrug-resistant Acinetobacter baumannii infections (combined with colistin)
-
Cystic fibrosis exacerbations (synergy with aminoglycosides)
Dosage Optimization
Population-specific regimens include:
| Population | Dose | Infusion Duration | Source |
|---|---|---|---|
| Adults (normal renal function) | 1–2 g q8h | 30 minutes | |
| Pediatrics (≥3 months) | 20–40 mg/kg q8h | 30 minutes | |
| Augmented renal clearance | 2 g q8h (prolonged infusion) | 3 hours |
For P. aeruginosa infections, a pharmacokinetic/pharmacodynamic (PK/PD) target of is recommended to suppress regrowth .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
-
Volume of Distribution: 0.3 L/kg, with penetration into cerebrospinal fluid (CSF) achieving 0.9–6.5 mg/L in pediatric meningitis .
Metabolism and Excretion
-
Half-life: 1 hour in adults, prolonged to 1.5 hours in renal impairment .
-
Excretion: 70% renal (unchanged), 30% as inactive open-ring metabolite .
Combination Therapy and Resistance Mitigation
Synergy with Aminoglycosides
In hollow-fiber infection models (HFIM), meropenem (2 g q8h) combined with amikacin (15–20 mg/kg/day) achieved:
Resistance Mechanisms
-
Enzymatic Degradation: Metallo-β-lactamases (e.g., IMP, VIM) hydrolyze the β-lactam ring .
-
Efflux Pumps: Overexpression of MexAB-OprM in P. aeruginosa reduces intracellular concentrations .
Pharmaceutical Formulation and Stability
Reconstituted solutions (pH 6.5) exhibit the following stability profiles :
| Concentration (mg/mL) | Storage Temperature | Stability Duration |
|---|---|---|
| 6–25 | 6.7°C (Refrigeration) | 7 days |
| 6–25 | -19°C (Freezing) | 28 days |
| 12 | 22.5°C (Ambient) | 24 hours |
These data support the use of elastomeric pumps for continuous outpatient infusions, particularly in rural settings .
Adverse Effects and Drug Interactions
Notable Interactions
-
Probenecid: Reduces renal clearance, increasing AUC by 38% .
-
Valproic Acid: Meropenem reduces valproate levels by 60–90% via glucuronidation induction .
Current Research and Future Directions
Recent clinical trials (NCT04819053, NCT05209386) are evaluating :
-
High-dose prolonged infusions (3 g q8h over 3 hours) in critically ill patients.
-
Inhalational formulations for ventilator-associated pneumonia.
-
Pharmacogenomic predictors of neurotoxicity (e.g., SCN1A mutations).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume